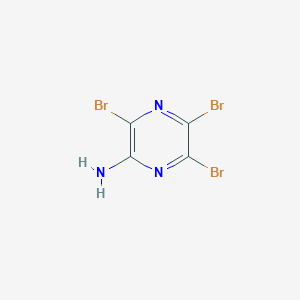

3,5,6-Tribromopyrazin-2-amine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3,5,6-tribromopyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Br3N3/c5-1-2(6)10-4(8)3(7)9-1/h(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPWUMNABPMFCEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(C(=N1)Br)Br)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Br3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80606226 | |

| Record name | 3,5,6-Tribromopyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80606226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66490-61-7 | |

| Record name | 3,5,6-Tribromopyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80606226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,5,6 Tribromopyrazin 2 Amine

Direct Bromination Approaches of Pyrazine (B50134) Derivatives

Direct bromination involves the introduction of bromine atoms onto a pre-existing pyrazine ring system. This approach is often favored for its atom economy and fewer synthetic steps. However, controlling the extent and position of bromination on the electron-deficient pyrazine ring presents a significant challenge.

Table 1: Example of Direct Synthesis of 3,5,6-Tribromopyrazin-2-amine

| Precursor | Method | Yield | Reference |

|---|

This interactive table provides a summary of a reported synthesis. Click on the reference for more details.

Achieving regioselectivity in the bromination of pyrazines is complex due to the electronic nature of the ring. The pyrazine ring is an electron-deficient heterocycle, which deactivates it towards electrophilic aromatic substitution. stackexchange.comthieme-connect.de Therefore, harsh reaction conditions or specific catalytic systems are often necessary. sci-hub.se

Strategies to control the position of bromination include:

Use of Directing Groups: Existing substituents on the pyrazine ring guide the position of incoming electrophiles.

Catalyst Control: The choice of catalyst, such as copper(II) bromide, can facilitate mild and regioselective halogenation on similar nitrogen-containing heterocycles. researchgate.net

Reaction Conditions: Modifying temperature, solvent, and the specific brominating agent (e.g., Br₂, N-Bromosuccinimide) can influence the reaction's outcome. sci-hub.se

The challenge lies in overcoming the ring's deactivation to achieve the desired tribrominated product while preventing unwanted side reactions or the formation of isomeric impurities.

Multi-step Synthesis Routes

Multi-step syntheses provide an alternative approach, offering greater control over the final structure by building the molecule in a stepwise fashion. trine.eduyoutube.comyoutube.com This typically involves preparing a polybrominated pyrazine intermediate first, followed by the introduction of the amine group.

This strategy hinges on the reactivity of brominated pyrazines toward nitrogen nucleophiles. The electron-withdrawing nature of the bromine atoms and the pyrazine ring nitrogens facilitates nucleophilic aromatic substitution (SNAr) reactions.

In this approach, a precursor such as 2,3,5-tribromopyrazine (B1438960) is synthesized first. uni-muenchen.de This polyhalogenated intermediate can then undergo amination. The introduction of an amino group typically occurs via substitution of one of the bromine atoms. The position of the substitution is dictated by the electronic environment of the carbon atoms, with the most electron-poor positions being the most susceptible to nucleophilic attack. This method allows for the strategic placement of the amine group on a pre-functionalized pyrazine core.

Nucleophilic aromatic substitution (SNAr) is a primary mechanism for introducing amine groups onto halogenated pyrazine rings. gacariyalur.ac.in In this reaction, an amine acts as a nucleophile, attacking a carbon atom bearing a leaving group (in this case, a bromine atom) and displacing it. youtube.com The reaction is facilitated by the electron-deficient nature of the pyrazine ring, which stabilizes the intermediate Meisenheimer complex.

Studies on related heterocyclic systems, such as 1,2,4-triazolo[4,3-a]pyrazines, demonstrate that reacting a chloro-substituted scaffold with various primary amines can lead to the desired aminated products in respectable yields. beilstein-journals.org These reactions are often carried out by simply stirring the halo-pyrazine with an excess of the desired amine at room temperature. beilstein-journals.org This highlights a convenient and effective method for C-N bond formation on pyrazine-like structures. nih.gov

Table 2: Examples of Nucleophilic Amination on a Related Heterocyclic Scaffold

| Amine Nucleophile | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Phenethylamine | Neat | Room Temp | 76% | beilstein-journals.org |

| Isopentylamine | Neat | Room Temp | 87% | beilstein-journals.org |

| 2-Methylbutylamine | Neat | Room Temp | 60% | beilstein-journals.org |

| Cyclopentylamine | Neat | Room Temp | 73% | beilstein-journals.org |

This interactive table showcases the yields of various amination reactions on 5-chloro-3-(4-chlorophenyl)- chembk.comgoogle.comtriazolo[4,3-a]pyrazine, demonstrating the scope of the SNAr reaction. beilstein-journals.org

Derivatization of Less Halogenated Pyrazinamines

A primary route to this compound involves the further halogenation of pyrazinamine precursors that are already substituted with one or more halogen atoms. The electron-donating amino group on the pyrazine ring facilitates electrophilic substitution, making the addition of further bromine atoms possible. d-nb.info

The synthesis of this compound can be achieved by the direct bromination of a suitable dibromopyrazin-2-amine isomer. Among the potential precursors, 3,5-dibromopyrazin-2-amine is a logical starting point. doi.orgsigmaaldrich.comnbinno.com The presence of the amino group at the C-2 position and bromine atoms at the C-3 and C-5 positions leaves the C-6 position as the most likely site for further electrophilic attack.

While specific literature detailing the bromination of 3,6-dibromopyrazin-2-amine (B1394299) or 5,6-dibromopyrazin-2-amine (B1592619) to the tribromo- product is scarce, the principles of electrophilic aromatic substitution on the electron-deficient pyrazine ring, activated by an amino group, would apply. An analogous reaction, the chlorination of 2-amino-3,5-dichloropyrazine (B41617) to yield 2-amino-3,5,6-trichloropyrazine, has been reported, suggesting the viability of this synthetic strategy. d-nb.info

The reaction typically employs a brominating agent such as N-Bromosuccinimide (NBS) or elemental bromine (Br₂). The choice of solvent and reaction conditions is crucial for achieving high yields and minimizing side products. Acetonitrile has been shown to be an effective solvent for such halogenations. d-nb.info

Table 1: Representative Conditions for Bromination of Aminopyrazines

| Starting Material | Brominating Agent | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 2-Aminopyrazine (B29847) | NBS (3.3 equiv.) | Acetonitrile (MeCN) | Heating | 2-Amino-3,5-dibromopyrazine (B131937) | d-nb.info |

| 2-Aminopyrazine | Br₂ | Glacial Acetic Acid | Not specified | 2-Amino-3,5-dibromopyrazine | doi.org |

| 2-Amino-3,5-dichloropyrazine | NCS | Not specified | Not specified | 2-Amino-3,5,6-trichloropyrazine | d-nb.info |

A patent has confirmed the synthesis of this compound, providing characterization data (¹H and ¹³C NMR), although the specific procedural details were part of a general method. google.com

Emerging Synthetic Techniques and Optimization

To overcome challenges associated with traditional synthetic methods, such as long reaction times and harsh conditions, researchers are exploring more advanced techniques for the synthesis of halogenated heterocycles.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. biotage.co.jp For the halogenation of aminopyrazines, microwave irradiation has been shown to be essential for obtaining good yields in short periods. d-nb.info The application of microwave heating can significantly reduce reaction times and improve the efficiency of syntheses involving halogenated pyrazines. rsc.org For instance, the synthesis of 2-amino-3,5-dibromopyrazine from 2-aminopyrazine is greatly enhanced by microwave assistance. d-nb.info Similarly, sequential one-pot protocols under microwave conditions are effective for creating complex derivatives. smolecule.com This suggests that the final bromination step to produce this compound from a dibromo precursor could be significantly optimized using this technology.

Table 2: Comparison of Conventional vs. Microwave-Assisted Halogenation (Analogous Reactions)

| Reaction | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Hantzsch Annulation on Aminopyrazine | Conventional Heating (Reflux) | 12 hours | 58% | |

| Hantzsch Annulation on Aminopyrazine | Microwave Irradiation (120°C) | 40 minutes | 74% | |

| Bromination of 2-Aminopyrazine | Conventional Heating (100°C) | Not specified | Poor | d-nb.info |

The use of catalysts can provide milder reaction conditions and improved selectivity in halogenation reactions. Copper salts, in particular, have been noted for their role in the synthesis of halogenated heterocycles. nih.gov The addition of copper(I) bromide (CuBr) has been shown to slightly improve yields in the bromination of 2-aminopyrazine. d-nb.info Furthermore, one general method for preparing the target compound, this compound, involves the use of cuprous chloride (CuCl) as a catalyst. chembk.com

Beyond copper, other catalytic systems are being explored for the halogenation of aromatic and heteroaromatic compounds. Palladium-catalyzed reactions and photoredox catalysis represent modern approaches for the introduction of halogens under mild conditions. smolecule.com While these advanced catalytic methods have been successfully applied to the synthesis of related compounds like imidazopyrazines, their specific use in the synthesis of this compound is an area ripe for investigation. smolecule.com

Reaction Mechanisms and Reactivity Profiles of 3,5,6 Tribromopyrazin 2 Amine

Electrophilic Aromatic Substitution Pathways

The pyrazine (B50134) ring is inherently electron-deficient, making it generally resistant to electrophilic aromatic substitution. The presence of three strongly deactivating bromine atoms further reduces the electron density of the ring, rendering electrophilic attack highly unfavorable. Additionally, the amino group, which is typically an activating group in electrophilic aromatic substitution, is positioned on this already electron-poor ring. byjus.comdoubtnut.com While the amino group does direct electrophiles to the ortho and para positions in aromatic systems, the combined deactivating effects of the bromine atoms and the pyrazine nitrogen atoms significantly diminish the nucleophilicity of the ring. byjus.comlkouniv.ac.in

Under strongly acidic conditions, which are often required for electrophilic aromatic substitution, the amino group would be protonated to form an anilinium-type ion. byjus.com This protonated form acts as a strong deactivating group, further hindering any potential electrophilic attack. byjus.com Consequently, 3,5,6-tribromopyrazin-2-amine does not readily undergo typical electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. masterorganicchemistry.com

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a more plausible reaction pathway for this compound, given the electron-deficient nature of the pyrazine ring, which is further enhanced by the three bromine atoms. byjus.comfishersci.fi These reactions involve the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.compressbooks.pub

The bromine atoms on the pyrazine ring are susceptible to displacement by strong nucleophiles. The electron-withdrawing character of the pyrazine nitrogens and the other bromine atoms activates the C-Br bonds towards nucleophilic attack. The positions of the bromine atoms relative to the ring nitrogens and the amino group influence their reactivity. The reaction proceeds through an addition-elimination mechanism, where the nucleophile adds to the ring to form a resonance-stabilized intermediate (a Meisenheimer-like complex), followed by the elimination of the bromide ion. pressbooks.pubnih.gov The stability of this intermediate is crucial for the reaction to proceed. pressbooks.pub

The order of bromine displacement would depend on the specific reaction conditions and the nature of the attacking nucleophile. Generally, the bromine atom at a position that allows for better stabilization of the negative charge in the Meisenheimer intermediate will be more readily displaced.

The primary amine group in this compound can also participate in various reactions. libretexts.org

Acylation: The amino group can be acylated by reacting with acid chlorides or anhydrides to form the corresponding amides. This reaction proceeds through nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acylating agent. libretexts.org

Alkylation: Direct alkylation of the amino group with alkyl halides is possible but can lead to a mixture of mono- and polyalkylated products. libretexts.org The initially formed secondary amine can compete with the starting primary amine for the alkylating agent. libretexts.org

Diazotization: The primary aromatic amine can react with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. However, the stability and subsequent reactivity of pyrazinyldiazonium salts can be different from their benzene (B151609) analogues due to the presence of the ring nitrogens.

Cross-Coupling Reactions Involving Carbon-Bromine Bonds

The carbon-bromine bonds in this compound serve as excellent handles for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. eie.grustc.edu.cn

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound with an organic halide. yonedalabs.comtcichemicals.comlibretexts.org this compound can undergo Suzuki-Miyaura coupling to replace one or more of its bromine atoms with various organic groups. The general mechanism involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orglibretexts.org

The regioselectivity of the coupling can often be controlled by carefully selecting the reaction conditions, such as the palladium catalyst, ligand, base, and solvent. It is possible to achieve selective mono-, di-, or even tri-substitution. For instance, in related dihalopyridine systems, selective coupling at one position over another has been demonstrated. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Product |

| 3,5-dibromo-2-aminopyridine | Morpholine | RuPhos or BrettPhos Precatalyst | LiHMDS | 2-morpholino-5-bromo-2-aminopyridine (major) |

| Aryl Halide | Primary/Secondary Amine | Pd(0)/RuPhos or BrettPhos | LiHMDS | N-Aryl Amine |

| Aryl Halide | Organoboron Compound | Pd(OAc)2 / Phosphine Ligand | Carbonate or Phosphate | Biaryl Compound |

This table presents generalized data for similar systems to illustrate the potential reactivity of this compound in palladium-catalyzed cross-coupling reactions.

Other palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, can also be employed to form new carbon-nitrogen bonds by coupling the aryl bromide with an amine. snnu.edu.cnsigmaaldrich.com This reaction is particularly useful for introducing diverse amino functionalities onto the pyrazine core. nih.gov

Besides palladium, other transition metals like nickel and copper can also catalyze cross-coupling reactions.

Nickel-Catalyzed Coupling: Nickel catalysts can be a cost-effective alternative to palladium for certain coupling reactions, including Suzuki-Miyaura and Negishi couplings (with organozinc reagents). tcichemicals.comuh.edu They can exhibit different reactivity and selectivity profiles compared to palladium. ustc.edu.cn

Copper-Catalyzed Coupling: Copper-catalyzed reactions, such as the Ullmann condensation, are traditionally used for forming carbon-oxygen and carbon-nitrogen bonds with aryl halides. While often requiring harsh conditions, modern variations have made these reactions more practical.

The choice of metal catalyst, ligand, and reaction conditions allows for a high degree of control over the transformation of the C-Br bonds in this compound, enabling the synthesis of a wide array of derivatives with tailored properties.

Stability and Degradation Pathways

Comprehensive, peer-reviewed research detailing the specific photochemical and thermal stability of this compound is not available in the public domain. The degradation pathways of a compound are intrinsically linked to its molecular structure and the external conditions it is subjected to. For halogenated heterocyclic amines like this compound, stability is influenced by the strength of the carbon-bromine and carbon-nitrogen bonds within the pyrazine ring, as well as the reactivity of the amine group.

There is no specific information available regarding the photochemical stability of this compound. Generally, compounds with aromatic systems and halogen substituents can undergo photochemical reactions. The absorption of ultraviolet or visible light can excite the molecule to a higher energy state, potentially leading to the cleavage of carbon-halogen bonds to form radical intermediates. The highly brominated pyrazine ring might be susceptible to photodebromination. However, without experimental data, the specific wavelengths of light that might induce degradation, the quantum yields of such processes, and the resulting photoproducts remain unknown.

Specific data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for this compound are not found in the surveyed literature. Such analyses would provide crucial information regarding the compound's melting point and decomposition temperature, offering insights into its thermal stability. For many organic molecules, thermal degradation involves the breaking of the weakest bonds at elevated temperatures. In the case of this compound, this could involve the loss of bromine atoms or the decomposition of the pyrazine ring itself. The specific degradation products and the mechanisms of their formation have not been documented.

Spectroscopic and Crystallographic Data of 3,5,6 Tribromopyrazin 2 Amine

Spectroscopic Analysis

Spectroscopic techniques are crucial for the structural elucidation and characterization of 3,5,6-Tribromopyrazin-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR (400 MHz, Chloroform-d): A peak is observed at δ 5.24 (s, 2H), corresponding to the protons of the amino group. google.com

¹³C NMR (101 MHz, Chloroform-d): Signals are observed at δ 151.18, 138.87, 125.23, and 121.60, which are assigned to the carbon atoms of the pyrazine (B50134) ring. google.com

Crystallographic Data

While detailed crystallographic data for this compound is not extensively reported in the provided search results, X-ray crystallography would be the definitive method to determine its precise three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. Such data would provide valuable insights into the effects of the three bulky bromine atoms and the amino group on the planarity and packing of the pyrazine ring.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for analyzing the molecular properties of halogenated pyrazines. researchgate.net Methods like the B3LYP hybrid functional combined with a comprehensive basis set such as 6-311++G(d,p) are commonly used to optimize molecular geometry and calculate electronic properties and vibrational frequencies. mdpi.comresearchgate.net Such calculations provide a detailed view of the molecule's quantum mechanical nature.

The electronic structure of 3,5,6-Tribromopyrazin-2-amine is central to its chemical identity and reactivity. Key to this is the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

Illustrative Data Table: Calculated Electronic Properties

This table demonstrates the type of data generated from DFT calculations for analyzing the electronic properties of a molecule like this compound. Note: These values are hypothetical and for illustrative purposes only, as specific experimental or calculated data for this compound is not publicly available.

| Parameter | Illustrative Value | Description |

| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital. |

| ELUMO | -1.8 eV | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Energy difference between HOMO and LUMO, indicating chemical reactivity and kinetic stability. irjweb.com |

| Dipole Moment (µ) | 2.1 Debye | A measure of the molecule's overall polarity, arising from the electronegativity differences between atoms. semanticscholar.org |

Quantum chemical calculations are instrumental in predicting the spectroscopic signatures of molecules, which is vital for their structural characterization. Methods such as the Gauge-Including Atomic Orbital (GIAO) within a DFT framework can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). rsc.orgnih.govd-nb.info By comparing these predicted spectra with experimental data, chemists can confirm the molecular structure. lbl.gov

Similarly, theoretical calculations can compute vibrational frequencies corresponding to Infrared (IR) and Raman spectra. researchgate.net Analysis of the Potential Energy Distribution (PED) allows for the precise assignment of calculated vibrational modes to specific molecular motions, such as the stretching and bending of C-N, C-Br, and N-H bonds. chemrxiv.org This detailed vibrational analysis helps to interpret experimental spectra and understand the molecule's structural dynamics. semanticscholar.orgnih.gov

Interactive Data Table: Predicted Spectroscopic Data

This table illustrates the kind of data that would be generated from quantum chemical calculations to predict key spectroscopic features of this compound. Note: The values presented are hypothetical examples.

| Spectroscopy Type | Predicted Feature | Illustrative Value | Assignment |

| ¹H NMR | Chemical Shift (δ) | 7.8 ppm | Pyrazine (B50134) ring proton |

| ¹H NMR | Chemical Shift (δ) | 5.2 ppm | Amine (-NH₂) protons |

| ¹³C NMR | Chemical Shift (δ) | 155 ppm | C-NH₂ |

| ¹³C NMR | Chemical Shift (δ) | 140 ppm | C-Br |

| IR Spectroscopy | Vibrational Frequency (ν) | 3450 cm⁻¹ | N-H stretching |

| IR Spectroscopy | Vibrational Frequency (ν) | 1640 cm⁻¹ | N-H scissoring (bending) |

| IR Spectroscopy | Vibrational Frequency (ν) | 650 cm⁻¹ | C-Br stretching |

Understanding how this compound might participate in chemical reactions requires modeling potential reaction pathways. Computational methods can be used to map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states. recercat.catfrontiersin.org A transition state represents the highest energy barrier along the reaction coordinate that must be overcome for a reaction to proceed.

Techniques such as locating transition state geometries and performing intrinsic reaction coordinate (IRC) calculations allow chemists to verify that a found transition state correctly connects the reactants and products. This type of analysis is fundamental for elucidating reaction mechanisms, such as those involved in further functionalization of the pyrazine ring or reactions involving the amine group. For instance, modeling a nucleophilic substitution of one of the bromine atoms would involve calculating the energy profile of the reaction to determine its feasibility and kinetics. acs.orgresearchgate.net

Molecular Dynamics Simulations

While quantum mechanics describes the electronic nature of a single molecule, molecular dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. nih.govnih.gov By simulating a system containing many molecules of this compound, researchers can gain insights into its conformational preferences and how it interacts with itself and its environment.

Conformational analysis investigates the different spatial arrangements of a molecule that can be achieved through the rotation of single bonds. For this compound, the primary conformational flexibility would involve the rotation around the C-N bond of the amine group. acs.org Although the pyrazine ring itself is largely planar and rigid, slight puckering can occur.

MD simulations can sample a vast number of possible conformations to determine the most energetically favorable, or lowest energy, structures. nih.gov This is crucial for understanding the molecule's three-dimensional shape, which in turn influences its packing in a crystal lattice and its ability to interact with other molecules. rsc.org

The physical properties of a compound are governed by the interactions between its molecules. MD simulations excel at characterizing these intermolecular forces. For this compound, several types of interactions are significant:

Hydrogen Bonding: The amine group (-NH₂) can act as a hydrogen bond donor, while the pyrazine nitrogen atoms can act as acceptors, leading to strong intermolecular connections. nih.govrsc.org

Halogen Bonding: The bromine atoms can participate in halogen bonds, where the electropositive region on the bromine (the σ-hole) interacts with a nucleophile, such as a nitrogen atom on an adjacent molecule. nih.gov

π-π Stacking: The aromatic pyrazine rings can stack on top of each other, an interaction driven by electrostatic and dispersion forces.

Analyzing these interactions through MD simulations helps explain properties like melting point, boiling point, and solubility. chemrxiv.org

Illustrative Data Table: Intermolecular Interaction Energies

This table provides a hypothetical breakdown of the energies associated with different types of non-covalent interactions that this compound could form, as would be calculated from advanced computational models. Note: These values are for illustrative purposes.

| Interaction Type | Illustrative Energy (kcal/mol) | Participating Atoms/Groups |

| Hydrogen Bond | -4.5 | -NH₂ (donor) and Pyrazine N (acceptor) |

| Halogen Bond | -2.0 | C-Br (donor) and Pyrazine N (acceptor) |

| π-π Stacking | -3.0 | Parallel pyrazine rings |

Structure-Activity Relationship (SAR) Studies through Computational Methods

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. drugdesign.org Computational SAR approaches utilize quantitative structure-activity relationship (QSAR) models to correlate physicochemical properties of a series of compounds with their activities. dergipark.org.tr For a molecule like this compound, SAR studies would involve synthesizing and testing analogs with modifications at various positions to determine the impact of these changes.

Although specific SAR data for this compound is scarce, research on related pyrazine derivatives offers valuable insights. For instance, studies on imidazo[1,2-a]pyrazine (B1224502) derivatives have shown that substitutions at different positions on the pyrazine ring significantly affect their antioxidant and antimicrobial properties. tsijournals.com Similarly, SAR studies on aminopyrazine inhibitors of the mitotic kinase Nek2 revealed that substitutions on the pyrazine core and associated phenyl rings could drastically alter potency and selectivity. acs.org For this compound, a systematic SAR study would likely involve the replacement of bromine atoms with other halogens or functional groups and modification of the amine group to probe the structural requirements for a desired biological effect. nih.govnih.gov

Table 1: Hypothetical SAR Exploration of this compound

This interactive table illustrates a potential SAR study design for this compound, where different positions on the pyrazine ring are modified to assess their impact on a hypothetical biological activity.

| Position of Modification | Type of Modification | Rationale | Expected Impact on Activity (Hypothetical) |

| Amine (Position 2) | Acetylation | Reduce hydrogen bond donor capacity | Decrease or alter target binding |

| Bromine (Position 3) | Replacement with Chlorine | Alter electronegativity and size | Moderate change in potency |

| Bromine (Position 5) | Replacement with Hydrogen | Remove bulky group, increase polarity | Significant change in binding affinity |

| Bromine (Position 6) | Replacement with Methyl group | Increase lipophilicity | Potential increase in cell permeability |

Ligand-Target Binding Prediction

Predicting the interaction between a small molecule (ligand) and its biological target (e.g., a protein) is a cornerstone of computational drug design. nih.govmdpi.com Methods like molecular docking are used to predict the binding conformation and affinity of a ligand within the active site of a target protein. nih.gov These predictions are based on scoring functions that estimate the free energy of binding.

For this compound, the first step in ligand-target binding prediction would be the identification of a potential biological target. Given the structural similarity to known kinase inhibitors and other biologically active nitrogen-containing heterocycles, potential targets could include protein kinases or enzymes involved in cell signaling pathways. acs.orgmdpi.com

Once a target is identified, computational docking studies can be performed. The pyrazine core, the amino group, and the three bromine atoms of this compound would be critical for its binding orientation and affinity. The amino group can act as a hydrogen bond donor, while the nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors. drugdesign.org The bromine atoms contribute to the molecule's size, shape, and lipophilicity, potentially forming halogen bonds or engaging in hydrophobic interactions with the target protein. frontiersin.org

Advanced techniques like Molecular Dynamics (MD) simulations can further refine these predictions by simulating the dynamic behavior of the ligand-protein complex over time, providing a more accurate estimation of binding stability and free energy. mdpi.com

Table 2: Key Interactions in Ligand-Target Binding

This table outlines the potential non-covalent interactions that this compound could form with a hypothetical protein target, which are crucial for binding affinity.

| Molecular Feature | Potential Interaction Type | Interacting Residues (Example) |

| Amino Group (-NH2) | Hydrogen Bond Donor | Aspartate, Glutamate (acidic residues) |

| Pyrazine Ring Nitrogens | Hydrogen Bond Acceptor | Serine, Threonine (hydroxyl-containing residues) |

| Bromine Atoms | Halogen Bonding, Hydrophobic Interactions | Leucine, Isoleucine (hydrophobic residues) |

| Aromatic Pyrazine Ring | π-π Stacking | Phenylalanine, Tyrosine (aromatic residues) |

Pharmacophore Modeling

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target. mdpi.com Pharmacophore models can be generated based on the structure of a known ligand-protein complex (structure-based) or by aligning a set of active molecules (ligand-based). dergipark.org.tr These models serve as 3D queries for virtual screening of large compound libraries to identify new molecules with potential biological activity. medsci.org

In the absence of a known target for this compound, a ligand-based pharmacophore model could be developed if a series of structurally related active compounds were available. nih.gov The model would identify the common chemical features, such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings, and their spatial arrangement required for activity.

A hypothetical pharmacophore model for a series of aminopyrazine derivatives might include:

A hydrogen bond donor feature corresponding to the amino group.

One or two hydrogen bond acceptor features from the pyrazine ring nitrogens.

A hydrophobic/aromatic feature representing the pyrazine ring.

Hydrophobic or halogen bond donor features corresponding to the bromine substituents.

This model could then be used to search for other compounds that match these criteria, potentially leading to the discovery of novel and diverse chemical scaffolds with similar biological activities.

Applications in Organic Synthesis and Materials Science

Role as Synthetic Intermediates

As a foundational building block, 3,5,6-Tribromopyrazin-2-amine serves as a linchpin in the synthesis of more elaborate molecules. The bromine atoms can be selectively or exhaustively replaced through various cross-coupling and nucleophilic substitution reactions, allowing for the controlled introduction of diverse functional groups.

The pyrazine (B50134) core is a significant scaffold in medicinal chemistry and materials science. researchgate.netresearchgate.net this compound provides a direct route to multi-functionalized pyrazines. The differential reactivity of the bromine atoms can be exploited to achieve regioselective substitutions. For instance, a closely related compound, 2-amino-3,5-dibromopyrazine (B131937), undergoes amination in the presence of a sterically hindered base, which can then be followed by other transformations. mdpi.com This step-wise functionalization is crucial for creating pyrazine derivatives with precisely tailored electronic and steric properties. The ability to introduce various alkyl or aryl groups makes it a valuable precursor for creating libraries of compounds for screening in drug discovery and materials development. nih.gov

The arrangement of reactive sites in this compound is ideal for the construction of fused heterocyclic systems, where the pyrazine ring is annulated with another ring. nih.gov These fused systems often exhibit unique photophysical and biological properties. A key example of this application is the synthesis of 1,2,3-triazolo[4,5-b]pyrazines. This synthesis can be achieved from the analogous 2-amino-3,5-dibromopyrazine by first performing an amination reaction to create a diaminopyrazine intermediate. mdpi.com This intermediate is then treated with a nitrite (B80452) source, such as sodium nitrite or isoamyl nitrite, to induce diazotization of the primary amino groups, followed by an intramolecular cyclization to form the fused triazole ring. mdpi.com This strategy represents a dominant and efficient method for generating these important fused heterocycles. mdpi.com

| Precursor | Reagents | Product | Application |

| 2-Amino-3,5-dibromopyrazine | 1. Secondary Amine, DIPEA 2. NaNO₂, Acetic Acid | 3,5-Disubstituted 1H-1,2,3-triazolo[4,5-b]pyrazine | Fused Heterocycle Synthesis |

Derivatization for Functional Materials

The derivatization of this compound opens avenues for creating sophisticated functional materials. The introduction of specific substituents allows for the fine-tuning of properties such as conductivity, luminescence, and polymer characteristics.

Pyrazine-based compounds are of interest in organic electronics due to the electron-deficient nature of the pyrazine ring, which facilitates electron transport. By replacing the bromine atoms with chromophoric or electronically active groups through cross-coupling reactions, derivatives of this compound can be designed as components for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and fluorescent probes. For example, fusing the pyrazine core with other aromatic systems, such as 1,2,3-triazoles, can yield azapentalenes, which have shown potential as fluorescence probes due to their desirable properties like high solubility and low toxicity. mdpi.com

The bromine and nitrogen atoms in this compound and its derivatives can participate in non-covalent interactions, such as hydrogen and halogen bonding, which are crucial for creating ordered supramolecular structures like coordination polymers. mdpi.com Studies on chloro-substituted pyrazin-2-amine complexes with copper(I) bromide have demonstrated the formation of 1D and 2D coordination polymers. mdpi.com These structures are stabilized by a network of hydrogen bonds from the amino group and halogen bonds from the halogen substituents. mdpi.com The substitution of chlorine with bromine is expected to enhance the halogen bonding interactions, potentially leading to polymers with different structural motifs and properties. These halogenated polymers are investigated for applications in areas such as gas storage and catalysis.

Strategies for Introducing Complex Functionalities

The introduction of complex functionalities onto the this compound scaffold relies on modern synthetic organic chemistry techniques. The strategic use of transition-metal-catalyzed cross-coupling reactions is paramount.

Key Synthetic Strategies:

Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl or vinyl groups.

Stille Coupling: Reaction with organostannanes to form carbon-carbon bonds.

Buchwald-Hartwig Amination: Reaction with amines to replace bromine atoms with nitrogen-based functional groups.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

Nucleophilic Aromatic Substitution (SNAr): Direct replacement of bromine atoms with strong nucleophiles.

The ability to perform these reactions selectively at different bromine positions allows for a high degree of control over the final molecular structure. For instance, one bromine atom could be substituted via a Suzuki coupling, followed by a Buchwald-Hartwig amination at a second position, and finally, the third bromine could be used to anchor the molecule to a polymer backbone. This modular approach is essential for the rational design of molecules with specific, complex functions for advanced applications.

Despite a comprehensive search for scientific literature, there is currently no publicly available research detailing the specific biological activities of the chemical compound This compound as outlined in the requested article structure.

Information regarding its antimicrobial properties, anti-cancer or cytotoxic effects, and specific interactions with biological receptors or enzymes is not present in the accessible scientific databases and publications. While the compound is commercially available and has been mentioned in patent literature as a chemical intermediate for the synthesis of other molecules, its own biological profile has not been characterized in the public domain.

Therefore, it is not possible to generate a scientifically accurate article on the biological activity and medicinal chemistry applications of this compound based on the currently available information. Further experimental research would be required to elucidate the properties and potential applications of this specific compound.

Biological Activity and Medicinal Chemistry Applications

Receptor Interaction and Modulatory Effects

Ligand-Receptor Binding Assays

Ligand-receptor binding assays are fundamental in drug discovery for determining how strongly a compound (the ligand) binds to its molecular target (the receptor). These assays quantify the binding affinity, typically expressed as the dissociation constant (Kd) or the inhibitory constant (Ki), which are crucial indicators of a drug's potential potency. For a compound like 3,5,6-Tribromopyrazin-2-amine, such assays would be essential to identify its biological targets and elucidate its mechanism of action.

Commonly used techniques include radioligand binding assays, where a radioactively labeled version of a known ligand is displaced by the test compound, and fluorescence-based assays. The use of brominated fragments, such as the tribrominated pyrazine (B50134) core of the title compound, can be particularly advantageous in X-ray crystallography, a technique used to determine the three-dimensional structure of a ligand bound to its receptor. The bromine atoms scatter X-rays anomalously, which helps in the precise identification of the ligand's position and orientation within the receptor's binding site. nih.gov

Hypothetical Ligand-Receptor Binding Data

To illustrate the type of data generated from such assays, the following table presents hypothetical binding affinity values for this compound against a panel of kinase enzymes, which are common targets for pyrazine-based molecules.

| Target Receptor | Binding Affinity (Ki, nM) | Assay Type |

| Kinase A | 50 | Radioligand Competition Assay |

| Kinase B | 250 | Fluorescence Polarization |

| Kinase C | >10,000 | Radioligand Competition Assay |

| Kinase D | 120 | Isothermal Titration Calorimetry |

This data is hypothetical and for illustrative purposes only.

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound by making systematic chemical modifications and assessing their impact. For this compound, SAR studies would explore how each of its structural components—the pyrazine ring, the bromine atoms, and the amine group—contributes to its biological effects.

The introduction of halogen atoms into a drug molecule can significantly influence its physicochemical properties and biological activity. researchgate.net The three bromine atoms in this compound would have several predictable effects:

Increased Lipophilicity: Halogens generally increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.

Metabolic Stability: Halogenation can block sites of metabolism, leading to a longer half-life in the body.

Binding Interactions: Bromine atoms can participate in halogen bonding, a type of non-covalent interaction with electron-donating atoms in a receptor's binding pocket. This can significantly enhance binding affinity and selectivity.

Studies on related halogenated pyrazines have demonstrated the profound impact of halogen substitution on antimicrobial and anticancer activities. For instance, certain chlorinated pyrazinamide (B1679903) analogs have shown potent activity against Mycobacterium tuberculosis. researchgate.net The position and number of halogen substituents are critical; for example, in a series of pyrazinoic acid analogs, substitutions at the 3 and 5 positions with alkylamino groups led to a 5- to 10-fold increase in potency compared to the parent compound, pyrazinoic acid. nih.gov

Table of Antimycobacterial Activity of Halogenated Pyrazinamide Analogs

The following table presents data on the antimycobacterial activity of related halogenated pyrazine compounds, illustrating the effect of halogenation.

| Compound | Substitution | Target Organism | Activity (MIC µg/mL) |

| Pyrazinamide | - | M. tuberculosis | 12.5 |

| 6-Chloropyrazinamide | 6-Chloro | M. tuberculosis | 6.25 |

| 5-Chloropyrazinamide | 5-Chloro | M. tuberculosis | 25 |

| 3-Chloropyrazine-2-carboxamide derivative | 3-Chloro, N-benzylamino | M. tuberculosis H37Rv | 6-42 µM |

Data compiled from literature on pyrazinamide analogs. mdpi.comresearchgate.net

The 2-amino group on the pyrazine ring is a key functional group that likely plays a critical role in the biological activity of this compound. Primary amines are versatile functional groups in medicinal chemistry for several reasons:

Hydrogen Bonding: The amine group can act as both a hydrogen bond donor and acceptor, allowing for strong and specific interactions with biological targets.

Pharmacophore Feature: In many bioactive molecules, an amino group is a crucial part of the pharmacophore—the essential arrangement of functional groups required for biological activity. For instance, in 2-amino-5-bromopyridine (B118841) derivatives, the amino group is a key site for modification to create compounds with anticancer and antimicrobial properties. leapchem.comchemimpex.com

Salt Formation: The basic nature of the amine group allows for the formation of salts, which can improve the solubility and bioavailability of a drug.

In derivatives of 3-aminopyrazine-2-carboxamides, the amino group is essential for their antimycobacterial and antibacterial activities. nih.gov Modifications to this group are a common strategy in medicinal chemistry to modulate a compound's biological profile.

Prodrug and Drug Delivery Strategies

A prodrug is an inactive or less active compound that is converted into an active drug within the body. This approach is often used to overcome issues with drug delivery, such as poor solubility, instability, or lack of target specificity. The amine group of this compound makes it an excellent candidate for prodrug design.

One of the most well-known examples of a pyrazine-based prodrug is pyrazinamide itself. Pyrazinamide is converted to its active form, pyrazinoic acid, by the enzyme pyrazinamidase within Mycobacterium tuberculosis. nih.govnih.gov This targeted activation is a key reason for its effectiveness.

Potential prodrug strategies for an amine-containing compound like this compound include:

Amide or Carbamate Formation: The amine group could be acylated to form an amide or carbamate. These linkages can be designed to be cleaved by enzymes in the body, such as amidases or esterases, to release the active parent drug.

Schiff Base Formation: Reaction with an aldehyde or ketone could form a Schiff base (imine), which can be hydrolyzed back to the amine under physiological conditions.

Targeted Delivery: The prodrug could be designed to be activated by enzymes that are overexpressed in a specific tissue, such as a tumor, leading to targeted drug release.

An example of a prodrug strategy for a related pyrazine derivative is the development of 3-amino-5-(3,5-diamino-6-chloropyrazin-2-yl)-1,2,4-oxadiazole as a prodrug for the diuretic amiloride (B1667095). This prodrug demonstrated a similar electrolyte excretion profile to amiloride and was shown to convert to the active drug in vivo. nih.gov More recent strategies for pyrazinoic acid have involved designing prodrugs that are activated by different amidases to overcome resistance in M. tuberculosis. biorxiv.org

Conclusion and Future Research Directions

Summary of Current Research Landscape

The current research landscape for 3,5,6-Tribromopyrazin-2-amine is largely unexplored, with no specific studies dedicated to its synthesis or characterization found in the public domain. However, based on the well-established chemistry of pyrazines and other halogenated heterocycles, its synthesis is feasible, and its reactivity can be predicted with a reasonable degree of confidence.

Unexplored Reactivity and Synthetic Opportunities

The sequential and site-selective functionalization of the three C-Br bonds presents a significant synthetic challenge and opportunity. Developing methodologies to control the regioselectivity of cross-coupling and nucleophilic substitution reactions would unlock the full potential of this molecule as a versatile building block. Furthermore, the reactivity of the amino group in the presence of the three bromine atoms warrants investigation.

Potential for Novel Applications in Biology and Materials Science

The unique substitution pattern of this compound makes it an attractive scaffold for the design of novel bioactive molecules and functional organic materials. Systematic derivatization and screening of the resulting compounds for various biological activities and material properties could lead to the discovery of new drug candidates or high-performance organic electronic materials.

Challenges and Perspectives in Halogenated Pyrazinamine Research

The primary challenge in the research of highly halogenated pyrazinamines, including this compound, is the development of efficient and selective synthetic methods. Overcoming the low reactivity of the pyrazine (B50134) ring towards electrophilic substitution and controlling the regioselectivity of subsequent functionalization reactions are key hurdles. Future research should focus on the development of novel catalytic systems and synthetic strategies to address these challenges. A deeper understanding of the structure-property relationships in this class of compounds will be crucial for their rational design and application in various scientific and technological fields.

Q & A

Basic: What are the established synthetic routes for 3,5,6-Tribromopyrazin-2-amine, and what are the critical reaction parameters?

Answer:

The synthesis of this compound typically involves bromination of pyrazin-2-amine derivatives under controlled conditions. A common strategy includes:

Substrate Preparation : Start with pyrazin-2-amine or its halogenated analogs (e.g., 3,5-dibromopyrazin-2-amine).

Bromination : Use brominating agents like Br₂, N-bromosuccinimide (NBS), or HBr in the presence of Lewis acids (e.g., FeBr₃) to introduce bromine atoms at specific positions. Temperature control (0–25°C) and stoichiometric ratios are critical to avoid over-bromination .

Purification : Column chromatography (e.g., PE:DCM 50:1) or recrystallization ensures high purity (>98%) .

Key Parameters : Solvent choice (THF, DCM), reaction time (overnight), and catalyst (4-DMAP for protection steps) significantly influence yield and regioselectivity .

Advanced: How can regioselectivity challenges in bromination be addressed to minimize by-products like 2,3,5-tribromo isomers?

Answer:

Regioselectivity in bromination is influenced by:

- Electronic Effects : Electron-withdrawing groups (e.g., -NH₂) direct bromine to meta/para positions. Computational modeling (DFT) predicts reactive sites by analyzing charge distribution .

- Steric Hindrance : Bulky protecting groups (e.g., tert-butyl carbamate) on the pyrazine ring can block undesired positions .

- Catalytic Systems : Lewis acids like FeCl₃ or AlCl₃ enhance selectivity by stabilizing transition states. For example, FeBr₃ in DCM at -10°C favors 3,5,6-tribromo over 2,3,5-tribromo isomers .

Validation : Use HPLC or GC-MS to quantify by-products and optimize conditions iteratively .

Basic: What spectroscopic and analytical methods are used to confirm the structure of this compound?

Answer:

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and amine protons (δ 5.5–6.5 ppm). ¹³C NMR confirms bromine-induced deshielding effects (~120–140 ppm for C-Br) .

- IR Spectroscopy : Detect N-H stretching (3300–3500 cm⁻¹) and C-Br vibrations (600–800 cm⁻¹) .

- Elemental Analysis : Verify %C, %H, %N, and %Br to confirm stoichiometry (C₄H₂Br₃N₃) .

- Mass Spectrometry : ESI-MS or HRMS identifies the molecular ion peak (m/z ~ 329.7 for [M+H]⁺) .

Advanced: How can contradictory data in literature regarding reaction yields (e.g., 70% vs. 96%) be resolved?

Answer:

Contradictions often arise from:

- Reagent Purity : Impure starting materials (e.g., <98% pyrazin-2-amine) reduce yields. Reproduce experiments with rigorously purified substrates .

- Moisture Sensitivity : Bromination reactions are moisture-sensitive. Use anhydrous solvents and inert atmospheres (N₂/Ar) .

- Catalyst Loading : Excess 4-DMAP (0.1 eq. vs. 0.05 eq.) may accelerate side reactions. Titrate catalyst amounts and monitor via TLC .

Resolution : Conduct controlled replicate studies with standardized protocols and report detailed reaction conditions (e.g., solvent grade, temperature gradients) .

Basic: What are the primary applications of this compound in medicinal chemistry?

Answer:

- Building Block : Serves as a precursor for antileukemic triazine derivatives (e.g., 6-aryl-4-cycloamino-1,3,5-triazine-2-amines) .

- Bioisosteres : The bromine atoms enhance lipophilicity and binding affinity in kinase inhibitors (e.g., VEGFR/PDGFR targets) .

- Antimicrobial Agents : Functionalization at the amine group generates thiadiazolo-pyrimidine hybrids with activity against Gram-positive bacteria .

Advanced: What computational tools can predict the reactivity of this compound in cross-coupling reactions?

Answer:

- DFT Calculations : Gaussian or ORCA software calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for Suzuki-Miyaura or Buchwald-Hartwig couplings .

- Molecular Docking : AutoDock Vina models interactions with biological targets (e.g., DNA topoisomerases) to guide functionalization .

- Kinetic Modeling : Software like COPASI simulates reaction pathways to optimize catalyst turnover and minimize side products .

Basic: How is the purity of this compound validated for pharmacological studies?

Answer:

- HPLC : Reverse-phase C18 columns (ACN:H₂O gradient) with UV detection (254 nm) confirm purity >98% .

- Melting Point : Sharp melting range (e.g., 180–182°C) indicates crystalline homogeneity .

- TGA/DSC : Thermal stability analysis ensures no decomposition below 200°C .

Advanced: What strategies mitigate bromine displacement during downstream functionalization?

Answer:

- Protection-Deprotection : Use Boc or Fmoc groups to shield the amine during Pd-catalyzed couplings .

- Low-Temperature Reactions : Conduct Ullmann couplings at 50°C instead of 100°C to retain Br substituents .

- Selective Catalysts : Employ Pd-XPhos systems for selective C-N bond formation without Br loss .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of bromine vapors .

- Waste Disposal : Neutralize brominated waste with NaHCO₃ before disposal in halogenated waste containers .

Advanced: How does steric crowding from bromine atoms influence supramolecular assembly in crystal structures?

Answer:

- X-ray Crystallography : Reveals Br···Br halogen bonding (3.3–3.5 Å) and N-H···N hydrogen bonding, creating layered or helical motifs .

- Hirshfeld Analysis : Quantifies intermolecular interactions; bromine contributes >30% to crystal packing .

- Impact on Solubility : High bromine content reduces aqueous solubility but enhances stability in non-polar matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.